4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione
Overview
Description
4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione is a spirocyclic compound characterized by a unique structure that includes a spiro[5.5]undecane skeleton with a thienyl group and two oxo groups. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione typically involves the formation of the spirocyclic core followed by the introduction of the thienyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert oxo groups to hydroxyl groups.
Substitution: The thienyl group can be substituted with other groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism by which 4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1,5-dioxaspiro[5.5]undecane-2,4-dione: Similar spirocyclic structure but lacks the thienyl group.
1,3-dioxane-1,3-dithiane spiranes: Contains both oxygen and sulfur atoms in the spirocyclic unit.
Bis(1,3-oxathiane) spiranes: Similar structure with different heteroatoms.
Uniqueness
4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,4-dimethyl-1-thiophen-2-yl-2-oxaspiro[5.5]undecane-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3S/c1-15(2)13(17)16(8-4-3-5-9-16)12(19-14(15)18)11-7-6-10-20-11/h6-7,10,12H,3-5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSWWVDURHMVMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=CS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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